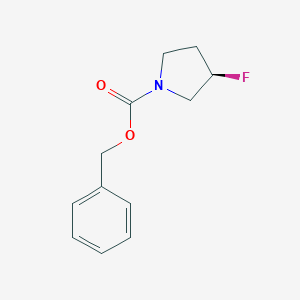

N-CBZ-3(R)-FLUOROPYRROLIDINE

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl (3R)-3-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQYMNWQXVFIBE-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569926 | |

| Record name | Benzyl (3R)-3-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163457-21-4 | |

| Record name | Benzyl (3R)-3-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis Methodologies for N Cbz 3 R Fluoropyrrolidine and Analogues

Enantioselective Fluorination Strategies

Nucleophilic Deoxofluorination of Hydroxylated Precursors

A prominent strategy for the synthesis of N-CBZ-3(R)-FLUOROPYRROLIDINE involves the nucleophilic deoxofluorination of a corresponding hydroxylated precursor, N-CBZ-3(S)-hydroxypyrrolidine. This method relies on the substitution of a hydroxyl group with a fluorine atom.

Aminodifluorosulfinium reagents, such as XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate), are effective for deoxofluorination reactions. sigmaaldrich.comresearchgate.net These crystalline reagents offer enhanced thermal stability and are easier to handle compared to traditional reagents like DAST (diethylaminosulfur trifluoride). sigmaaldrich.com When used with a promoter such as triethylamine trihydrofluoride, XtalFluor-E can efficiently convert alcohols to alkyl fluorides. sigmaaldrich.com The reaction proceeds by activating the C-O bond, followed by nucleophilic attack of the fluoride ion. sigmaaldrich.com

Table 1: Comparison of Deoxofluorination Reagents

| Reagent | Form | Stability | Handling |

| DAST | Liquid | Thermally unstable | Requires care |

| Deoxo-Fluor® | Liquid | More stable than DAST | Requires care |

| XtalFluor-E | Crystalline | Thermally stable | Easier to handle |

This table provides a general comparison of common deoxofluorination reagents.

The deoxofluorination of N-CBZ-3(S)-hydroxypyrrolidine with reagents like XtalFluor-E typically proceeds with an inversion of stereochemistry, consistent with an SN2-type mechanism. This means the (S)-configured hydroxyl precursor yields the (R)-configured fluoropyrrolidine. The stereochemical outcome can be influenced by neighboring group participation. For instance, in related systems, the N-Cbz protecting group can participate in the reaction, potentially leading to the formation of intermediates that influence the final stereochemistry. The choice of fluorinating reagent can also affect the diastereoselective course of the reaction.

Intramolecular Aminofluorination Reactions

Intramolecular aminofluorination of alkenes provides another powerful route to fluorinated pyrrolidines. This approach involves the simultaneous formation of a C-N and a C-F bond across a double bond within the same molecule.

Hypervalent iodine(III) reagents, such as PhI(OAc)2, can mediate the intramolecular aminofluorination of homoallylic amines to produce 3-fluoropyrrolidines. nih.govacs.org In these reactions, a fluorine source like Py·HF or BF3·OEt2 is used. nih.govacs.org The reaction is believed to proceed through the activation of the alkene by the hypervalent iodine species, which triggers the cyclization by the internal nitrogen nucleophile. beilstein-journals.org This methodology has been shown to be effective for the synthesis of N-tosyl-3-fluoropyrrolidines. acs.org Furthermore, catalytic versions of this reaction have been developed using p-iodotoluene as a catalyst in the presence of a terminal oxidant like mCPBA. acs.org

Table 2: Hypervalent Iodine-Mediated Aminofluorination of a Homoallylamine Derivative

| Substrate | Reagents | Product | Yield |

| N-Tosyl-homoallylamine | PhI(OAc)₂, Py·HF | N-Tosyl-3-fluoropyrrolidine | Good to High |

This table summarizes a typical hypervalent iodine-mediated aminofluorination reaction. acs.org

Palladium catalysis offers a versatile platform for the intramolecular aminofluorination of unactivated alkenes. nih.govacs.org These reactions typically employ a high-valent palladium catalytic cycle, often involving a Pd(II)/Pd(IV) manifold. nih.gov A fluorinating reagent, such as AgF, is used as the fluorine source, and an oxidant, like PhI(OPiv)2, is required to facilitate the catalytic cycle. nih.govacs.org This method allows for the formation of vicinal fluoroamine products with high regioselectivity. nih.gov The key C-F bond-forming step is proposed to occur via reductive elimination from a Pd(IV) intermediate or through an SN2 nucleophilic attack by the fluoride on a palladium-complexed intermediate. nih.gov

Asymmetric Catalytic Aminofluorination for Chiral Pyrrolidines

Asymmetric catalytic aminofluorination represents a direct and efficient approach for the simultaneous introduction of both a nitrogen and a fluorine atom across a double bond to construct chiral fluorinated pyrrolidines. While direct catalytic asymmetric aminofluorination of pyrrole precursors is a developing area, related strategies involving the asymmetric synthesis of fluoroamines followed by cyclization are well-established. For instance, the ring-opening of chiral aziridines with a fluoride source is a viable method. The reaction of a chiral aziridine-2-carboxylate with triethylamine trihydrofluoride (Et3N·3HF) can yield a mixture of regioisomeric fluoroamines, which can then serve as precursors to chiral 3-fluoropyrrolidines after subsequent chemical transformations researchgate.net. The success of this reaction hinges on the activation of the "non-activated" aziridine ring by a suitable hydrogen fluoride agent to facilitate the nucleophilic attack by the fluoride ion researchgate.net.

Another powerful strategy involves the 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles, controlled by a chiral catalyst. This method allows for the construction of the pyrrolidine (B122466) ring with high stereocontrol, incorporating the fluorine atom at the desired position from the outset nih.gov.

Electrophilic Fluorination Approaches

Electrophilic fluorination is a cornerstone technique for synthesizing organofluorine compounds. This method involves the reaction of a nucleophilic carbon center, typically an enolate or its equivalent, with an electrophilic fluorine source ("F+"). A variety of modern electrophilic N-F fluorinating agents are available, which are generally more stable, safer, and easier to handle than elemental fluorine wikipedia.orgorganicreactions.org. These reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, feature an electron-deficient fluorine atom attached to a nitrogen atom, which is part of an electron-withdrawing scaffold wikipedia.orgresearchgate.net.

The synthesis of 3-fluoropyrrolidines can be achieved by the diastereoselective fluorination of a chiral precursor. The general mechanism, though still debated, is often depicted as an SN2-type process or a single-electron transfer (SET) pathway wikipedia.org. For instance, the lithium enolate of a suitable N-protected pyrrolidinone can be treated with an electrophilic fluorinating agent to introduce the fluorine atom. The stereochemical outcome is controlled by the existing stereocenters in the substrate or by chiral auxiliaries nih.gov.

| Fluorinating Agent | Description | Typical Substrate |

| N-Fluorobenzenesulfonimide (NFSI) | A highly effective and commonly used crystalline solid reagent. | Enolates, silyl enol ethers, enamines. wikipedia.org |

| Selectfluor® (F-TEDA-BF4) | A cationic reagent known for its high reactivity and ease of handling. | A wide range of carbon and heteroatom nucleophiles. researchgate.net |

| N-Fluoro-o-benzenedisulfonimide (NFOBS) | A reagent used in early studies of electrophilic fluorination. | Organometallic reagents (Grignard, organolithium). wikipedia.org |

Chiral Resolution Techniques for Enantiopure this compound and Precursors

Chiral resolution is a vital technique for obtaining enantiopure compounds when a racemic or non-stereoselective synthesis is employed. This involves separating a mixture of enantiomers, often through physical or enzymatic methods.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful physical method for separating enantiomers on a larger scale, making it suitable for obtaining quantities needed for drug discovery and development nih.govnih.gov. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) ymc.co.jp. Polysaccharide-based CSPs, such as those derived from amylose and cellulose (B213188), are widely used due to their broad applicability and high resolving power nih.govmdpi.com.

The process involves optimizing the separation at an analytical scale and then scaling up to a preparative column with a larger diameter ymc.co.jp. Key parameters that are adjusted include the mobile phase composition, flow rate, and sample loading to maximize throughput while maintaining high enantiomeric purity nih.govymc.co.jp. Supercritical fluid chromatography (SFC) is often preferred for preparative separations as it can offer higher productivity and uses less solvent compared to traditional HPLC nih.gov.

| Parameter | Description | Impact on Separation |

| Chiral Stationary Phase (CSP) | The column packing material containing a chiral selector (e.g., amylose or cellulose derivatives). mdpi.com | Determines the selectivity (α) of the separation; the primary factor for achieving resolution. |

| Mobile Phase | A solvent system (e.g., n-hexane/2-propanol) that carries the sample through the column. ymc.co.jp | Affects retention times and resolution; can be modified with additives like TFA or DEA. |

| Flow Rate | The speed at which the mobile phase moves through the column. | Influences analysis time and column efficiency; higher flow rates can decrease resolution. |

| Sample Loading | The amount of racemic mixture injected onto the column per run. | Higher loading increases throughput but can lead to peak broadening and loss of resolution. ymc.co.jp |

Biocatalytic Kinetic and Dynamic Kinetic Resolution Strategies

Biocatalytic methods offer an environmentally friendly and highly selective alternative for resolving racemic pyrrolidines . These methods utilize enzymes, which can differentiate between the two enantiomers of a racemic substrate, catalyzing a reaction on only one of them.

Kinetic Resolution (KR) involves the enzyme-catalyzed conversion of one enantiomer into a new product, leaving the unreacted enantiomer in high enantiomeric excess. The theoretical maximum yield for the desired enantiomer (either the product or the remaining starting material) is 50% .

Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of KR. In a DKR process, the enzymatic resolution is coupled with an in situ racemization of the starting material. This is often achieved using a metal catalyst that continuously converts the slower-reacting enantiomer into the faster-reacting one, allowing for a theoretical yield of up to 100% of a single enantiomer product .

A common strategy for the kinetic resolution of racemic pyrrolidines involves the use of hydrolase enzymes, particularly lipases, to catalyze the derivatization of functional groups on the pyrrolidine ring . For precursors to this compound, such as racemic N-Cbz-3-hydroxypyrrolidine, lipases can be used to selectively acylate the hydroxyl group of one enantiomer.

In a notable example of DKR, the enzyme Lipase PS-IM was used for the acetylation of racemic N-Cbz-3-hydroxypyrrolidine. A ruthenium catalyst was employed simultaneously to racemize the starting material. This combined system achieved a high yield (87%) of the desired (R)-acetylated product with excellent enantioselectivity (95% ee) .

| Enzyme | Substrate | Reaction Type | Racemization Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Lipase PS-IM | (±)-N-Cbz-3-hydroxypyrrolidine | Acetylation (DKR) | Ruthenium complex | (R)-N-Cbz-3-acetoxypyrrolidine | 87 | 95 |

Multi-Step Synthetic Routes to this compound

The construction of this compound often requires a multi-step synthetic sequence, starting from readily available, achiral materials. An illustrative route for a structurally similar compound, N-Boc-3-fluoro-3-methylpyrrolidine, highlights a practical approach that can be adapted for the target molecule researchgate.net. This pathway involves the strategic introduction of the fluorine and nitrogen functionalities before the final ring-closing step.

A representative synthesis can commence from an unsaturated alcohol. The key transformations include:

Azide Formation: Conversion of the alcohol to an alkyl azide.

Bromofluorination: Simultaneous introduction of bromine and fluorine across the double bond of the alkenyl azide. This step establishes the precursor for the fluorinated stereocenter.

Reduction: The azide group is reduced to a primary amine.

Protection and Activation: The amine is protected (e.g., as a Boc-carbamate), and the terminal bromide is prepared for cyclization.

Cyclization: An intramolecular nucleophilic substitution, where the protected amine displaces the bromide, forms the pyrrolidine ring.

Conversion from N-Boc-(3S)-3-Hydroxypyrrolidine Intermediates

A common and effective strategy for the stereoselective synthesis of N-protected (3R)-fluoropyrrolidines involves the chemical manipulation of readily available chiral precursors, such as N-Boc-(3S)-3-hydroxypyrrolidine. This approach is predicated on a nucleophilic substitution reaction that proceeds with a complete inversion of stereochemistry at the C-3 position, conforming to a classic Sₙ2 mechanism.

Activation of the Hydroxyl Group: The hydroxyl group in N-Boc-(3S)-3-hydroxypyrrolidine is a poor leaving group. Therefore, it must first be converted into a more reactive species. This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate, mesylate, or triflate. This reaction is generally carried out by treating the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine or triethylamine.

Nucleophilic Fluoride Displacement: Once the hydroxyl group is activated, the resulting sulfonate ester is subjected to nucleophilic attack by a fluoride source. A variety of fluoride reagents can be employed, with tetra-n-butylammonium fluoride (TBAF) being a common choice due to its solubility in organic solvents. The fluoride ion acts as a nucleophile, attacking the carbon atom bearing the sulfonate leaving group from the side opposite to the leaving group. This backside attack forces an inversion of the stereochemical configuration at that carbon center, converting the (3S) stereocenter to a (3R) stereocenter.

Protecting Group Exchange: The final step in synthesizing the target compound involves exchanging the N-Boc (tert-butoxycarbonyl) protecting group for an N-CBZ (carboxybenzyl) group. This is typically accomplished by first deprotecting the Boc group under acidic conditions (e.g., with trifluoroacetic acid) to yield the free amine, followed by reprotection with benzyl chloroformate (Cbz-Cl) under basic conditions.

An alternative, related method for achieving the same stereochemical inversion is the Mitsunobu reaction. researchgate.netmdpi.com In this procedure, the alcohol is treated with a combination of a phosphine (e.g., triphenylphosphine), an azodicarboxylate (e.g., DEAD or DIAD), and a nucleophilic fluoride source. This process also facilitates the inversion of the alcohol's stereochemistry. researchgate.netmdpi.com

The general synthetic sequence is summarized in the table below.

| Step | Transformation | Typical Reagents | Intermediate/Product | Stereochemistry |

| 1 | Hydroxyl Activation | p-Toluenesulfonyl chloride, Pyridine | N-Boc-(3S)-3-tosyloxypyrrolidine | (S) |

| 2 | Fluoride Displacement | Tetrabutylammonium fluoride (TBAF) | N-Boc-3(R)-fluoropyrrolidine | (R) |

| 3 | N-Deprotection | Trifluoroacetic acid (TFA) | 3(R)-fluoropyrrolidine | (R) |

| 4 | N-Protection | Benzyl chloroformate, Base | This compound | (R) |

Bromofluorination-Cyclization Sequences for Fluorinated Pyrrolidines

An alternative stereoselective route to fluorinated pyrrolidines involves the construction of the heterocyclic ring from an acyclic precursor. One such powerful method is the bromofluorination of an unsaturated substrate followed by an intramolecular cyclization. researchgate.net This strategy has been successfully applied to the synthesis of N-Boc-3-fluoro-3-methylpyrrolidine, a close analogue of the target compound. researchgate.net

The synthesis begins with a suitably designed alkenyl azide. The key steps of this sequence are detailed below:

Bromofluorination of an Alkenyl Azide: The synthesis commences with the bromofluorination of the carbon-carbon double bond of an alkenyl azide, such as 4-azido-2-methyl-1-butene. researchgate.net This reaction is typically performed using a reagent that can deliver both a bromine cation and a fluoride anion. A common reagent combination is N-bromosuccinimide (NBS) in the presence of a fluoride source like triethylamine trihydrofluoride (Et₃N·3HF). researchgate.net This step introduces both a bromine and a fluorine atom across the double bond, creating a key intermediate for the subsequent cyclization.

Reduction of Azide and N-Protection: The azide functionality in the bromofluorinated intermediate is then reduced to a primary amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or with a reducing agent like lithium aluminum hydride. The resulting amine is often protected in situ to prevent side reactions. For instance, treatment with di-tert-butyl dicarbonate (Boc₂O) introduces the N-Boc protecting group, yielding a stable carbamate intermediate. researchgate.net

Intramolecular Cyclization: The final and crucial step is the intramolecular cyclization to form the pyrrolidine ring. The N-protected bromo-fluoro-amine intermediate is treated with a base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The base deprotonates the carbamate nitrogen, creating a nucleophile that displaces the bromide ion in an intramolecular Sₙ2 reaction, thereby forming the five-membered pyrrolidine ring. This process secures the fluorine atom at the 3-position of the ring.

| Step | Starting Material | Transformation | Reagents | Product | Yield | Reference |

| 1 | 4-azido-2-methyl-1-butene | Bromofluorination | NBS, Et₃N·3HF | 1-Azido-3-bromo-2-fluoro-2-methylbutane | 65% | researchgate.net |

| 2 | 1-Azido-3-bromo-2-fluoro-2-methylbutane | Azide Reduction & N-Protection | H₂, Pd/C, Boc₂O | tert-butyl 4-bromo-3-fluoro-3-methylbutylcarbamate | 99% | researchgate.net |

| 3 | tert-butyl 4-bromo-3-fluoro-3-methylbutylcarbamate | Intramolecular Cyclization | NaH, DMF | N-Boc-3-fluoro-3-methylpyrrolidine | 73% | researchgate.net |

Advanced Spectroscopic and Chemical Characterization of N Cbz 3 R Fluoropyrrolidine Stereochemistry

Determination of Absolute Configuration

Establishing the absolute three-dimensional arrangement of atoms at the chiral center (C3) is fundamental to characterizing N-CBZ-3(R)-FLUOROPYRROLIDINE. Techniques such as Vibrational Circular Dichroism (VCD) spectroscopy and single-crystal X-ray crystallography are powerful tools for this purpose.

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spectroscopyeurope.com As enantiomers produce mirror-image VCD spectra, this method provides a definitive means of determining absolute configuration without the need for crystallization. nih.gov The process involves comparing the experimentally measured VCD spectrum of an enantiomerically enriched sample with a theoretically predicted spectrum generated through ab initio Density Functional Theory (DFT) calculations. americanlaboratory.com

For this compound, the analysis would proceed as follows:

Experimental Measurement : The VCD spectrum of the synthesized compound is recorded in a suitable solvent, such as chloroform-d (B32938) (CDCl₃), across the mid-infrared range (typically 900–2000 cm⁻¹).

Computational Modeling : A computational model of one enantiomer (e.g., the (R)-enantiomer) is created. A conformational search is performed to identify the most stable, low-energy conformers.

Spectrum Calculation : The VCD and infrared spectra for each stable conformer are calculated using DFT methods. A Boltzmann-averaged spectrum is then generated based on the relative energies of the conformers. schrodinger.com

Comparison and Assignment : The experimental VCD spectrum is compared to the calculated spectrum for the (R)-enantiomer. If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is confirmed as (R). spectroscopyeurope.comamericanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the sample has the (S)-configuration.

The table below illustrates the type of data obtained in a VCD analysis, comparing hypothetical experimental frequencies with calculated values for key vibrational modes of this compound.

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) for (R)-isomer | Calculated Rotational Strength (10⁻⁴⁴ esu²cm²) | Experimental Frequency (cm⁻¹) | Experimental VCD Sign |

|---|---|---|---|---|

| C=O Stretch (Carbamate) | 1705 | +15.2 | 1702 | (+) |

| CH₂ Bend (Pyrrolidine Ring) | 1450 | -8.9 | 1455 | (-) |

| C-N Stretch (Ring) | 1240 | +11.5 | 1238 | (+) |

| C-F Stretch | 1080 | -20.1 | 1085 | (-) |

Single-crystal X-ray crystallography remains the definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. mdpi.comdntb.gov.ua For compounds like this compound, which may be oils or difficult to crystallize directly, a common strategy is to prepare a crystalline derivative. This is often achieved by reacting the parent compound with a chiral or achiral agent to form a salt or a co-crystal with good crystallizing properties.

The absolute structure can be determined with high confidence, especially if the derivative contains a heavy atom, by analyzing the anomalous dispersion of the X-rays. The Flack parameter, derived from the diffraction data, serves as a key indicator for the correctness of the assigned stereochemistry; a value close to zero for the correct enantiomeric model confirms the assignment. dntb.gov.ua

A hypothetical workflow would involve:

Derivatization : Reacting this compound with an acid (e.g., p-toluenesulfonic acid or a chiral acid like mandelic acid) to form a stable salt.

Crystallization : Growing single crystals of the derivative suitable for X-ray diffraction.

Data Collection and Structure Solution : Analyzing the crystal on a diffractometer to obtain the electron density map and solve the molecular structure.

Configuration Assignment : Determining the absolute configuration from the solved structure.

The following table presents representative crystallographic data that would be expected from such an analysis.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₂H₁₅FN₂O₂ · C₇H₈O₃S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.12, 10.54, 22.15 |

| α, β, γ (°) | 90, 90, 90 |

| Flack Parameter | 0.02(3) |

| Conclusion | Absolute configuration confirmed as (R) |

Analysis of Enantiomeric and Diastereomeric Ratios

Beyond absolute configuration, it is crucial to quantify the purity of the desired stereoisomer. Chiral analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are routinely used to determine enantiomeric and diastereomeric ratios.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating enantiomers and quantifying their relative amounts (i.e., determining enantiomeric excess, or ee). The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used for this purpose. nih.gov A validated HPLC method allows for the detection of even small amounts of the undesired enantiomer. youtube.com

For this compound, a typical method would involve injecting a solution of the compound onto a chiral column and eluting with a suitable mobile phase (e.g., a mixture of hexane (B92381) and isopropanol). The area under each enantiomeric peak in the resulting chromatogram is integrated to calculate the enantiomeric ratio.

| Compound | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| N-CBZ-3(S)-FLUOROPYRROLIDINE | 8.5 | 1.0 | 98.0% |

| This compound | 10.2 | 99.0 |

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy provides an alternative method for determining enantiomeric purity. Since enantiomers are indistinguishable in a standard (achiral) NMR experiment, a chiral auxiliary is required. Chiral solvating agents (CSAs) are commonly used for this purpose. researchgate.netsemmelweis.hu A CSA forms transient, diastereomeric complexes with the enantiomers of the analyte, which results in separate, chemically shifted signals for each enantiomer in the ¹H or ¹⁹F NMR spectrum. unipi.itnih.gov

To analyze this compound, a sample would be dissolved in an NMR solvent along with a molar equivalent of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). The integration of the distinct signals corresponding to the (R) and (S) enantiomers allows for the direct calculation of the enantiomeric ratio. The presence of the fluorine atom provides a unique probe, as ¹⁹F NMR is highly sensitive to changes in the local chemical environment.

| Enantiomer | Observed Proton | Chemical Shift (δ, ppm) without CSA | Chemical Shift (δ, ppm) with CSA | Integration |

|---|---|---|---|---|

| (S)-isomer | H3 | 4.85 (multiplet) | 4.95 | 1 |

| (R)-isomer | H3 | 5.05 | 99 |

Applications of N Cbz 3 R Fluoropyrrolidine in Pharmaceutical and Materials Sciences

Strategic Building Block in Active Pharmaceutical Ingredient (API) Synthesis

The incorporation of the N-CBZ-3(R)-fluoropyrrolidine moiety into drug candidates is a strategic approach to modulate their pharmacological profiles. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the pyrrolidine (B122466) ring serves as a versatile scaffold for constructing complex molecular architectures.

Development of Fluorinated Analogs for Enhanced Biological Activity

The introduction of fluorine into bioactive molecules is a well-established strategy in drug design to improve potency and pharmacokinetic properties. The specific stereoisomer of the fluorinated component can be critical for activity. In the development of fluorinated aminoparthenolide analogues, the derivative containing the (R)-3-fluoropyrrolidine moiety was found to be nearly 50-fold more potent than its (S)-enantiomer, highlighting the crucial role of stereochemistry in biological activity. Similarly, fluorinated pyrrolidinyl sulfonyl isatins have been synthesized as potent inhibitors of caspases-3 and -7, enzymes involved in apoptosis. calpaclab.com These compounds are being explored as potential tracers for imaging apoptosis in vivo using positron-emission tomography (PET). calpaclab.com

Table 1: Comparison of Biological Activity in Fluorinated Parthenolide Analogs

| Compound | Pyrrolidine Moiety | GI₅₀ (μM) |

|---|---|---|

| Analog 10 | (R)-3-fluoropyrrolidine | ~0.5 |

| Analog 11 | (S)-3-fluoropyrrolidine | >20 |

Data sourced from studies on fluorinated amino-derivatives of parthenolide.

Precursor for Aurora Kinase and PDE10A Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is linked to various cancers, making them attractive therapeutic targets. nih.govnih.gov Similarly, Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the brain, and its inhibition is a promising strategy for treating neuropsychiatric disorders like schizophrenia and Huntington's disease. nih.govnih.gov While direct synthesis routes for specific Aurora kinase or PDE10A inhibitors starting from this compound are proprietary or not widely published, the use of fluorinated heterocyclic building blocks is a common strategy in the design of such inhibitors. nih.govnih.gov Fluorine-containing PDE10A inhibitors have been synthesized to improve metabolic stability and have shown high potency with IC₅₀ values below 5 nM. nih.govneurologylive.com The structural features of this compound make it a highly suitable precursor for creating novel, potent, and selective inhibitors for these important enzyme targets.

Role in β-Turn-Inducing Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides while overcoming their limitations, such as poor metabolic stability. β-turns are secondary structures in peptides that are crucial for molecular recognition and biological activity. bohrium.com Creating synthetic molecules that can adopt and stabilize these turn conformations is a key goal in drug discovery. The rigid structure of the pyrrolidine ring makes it an excellent scaffold for inducing β-turns. Research on polypyrrolinones has shown that chains of these molecules can form stable, predictable secondary structures. Specifically, alternating the stereochemistry of the constituent monomers (a heterochiral D,L-alternating sequence) leads to the formation of turned structures. The fixed (R) stereochemistry of this compound makes it an ideal building block for constructing peptidomimetics with well-defined, stable β-turn conformations, enabling the precise orientation of side chains for interaction with biological targets.

Utility in Advanced Materials and Functional Molecules

Beyond pharmaceuticals, the unique properties of fluorinated pyrrolidine derivatives are being harnessed in the field of materials science, particularly for energy applications.

Construction of Ionic Liquids for Energy Storage Applications

Ionic liquids (ILs) are salts that are liquid at low temperatures and are explored as safer, non-flammable electrolytes for energy storage devices like lithium-ion batteries. Pyrrolidinium-based ILs are noted for their versatility and favorable electrochemical properties. The incorporation of fluorine into the pyrrolidinium (B1226570) cation, which can be derived from precursors like this compound, has been shown to yield significant benefits. A fluorine-substituted pyrrolidinium-based ionic liquid, when combined with a bis(fluorosulfonyl)imide (FSI) anion, demonstrates high anodic stability up to 5.5 V vs Li+/Li and good compatibility with both lithium and graphite (B72142) anodes. nih.gov This enhanced electrochemical window and stability are critical for developing high-voltage lithium-ion batteries. nih.govneurologylive.com

Table 2: Properties of a Fluorine-Substituted Pyrrolidinium Ionic Liquid Electrolyte

| Property | Value |

|---|---|

| Cation | 1-methyl-1-propyl-3-fluoropyrrolidinium |

| Anion | bis(fluorosulfonyl)imide (FSI) |

| Anodic Stability | Up to 5.5 V vs Li+/Li |

| Application | High-voltage Li-ion batteries |

Data derived from research on fluorinated pyrrolidinium-based ionic liquids. nih.gov

Development of Perovskite Materials with Switchable Dielectric Properties

A significant application of this compound is as a precursor in the synthesis of chiral perovskite ferroelectrics. The "CBZ" (carboxybenzyl) group is a common protecting group for amines in organic synthesis. In the context of perovskite synthesis, this group is typically removed to allow the chiral amine, in this case, (R)-3-fluoropyrrolidine, to be incorporated into the perovskite crystal lattice as the (R)-3-fluoropyrrolidinium cation.

Research has demonstrated the successful synthesis of enantiomeric perovskite ferroelectrics, specifically (R)- and (S)-3-(fluoropyrrolidinium)MnCl3. nih.govacs.org These materials represent a notable advancement in the design of molecular ferroelectrics, which are sought after for their mechanical flexibility, structural tunability, and ease of processing—properties that are highly desirable for next-generation flexible and wearable electronic devices. nih.govacs.org

The incorporation of the chiral (R)-3-fluoropyrrolidinium cation, derived from this compound, into a manganese chloride perovskite structure leads to a material with distinct ferroelectric properties. Ferroelectric materials exhibit a spontaneous electric polarization that can be reversed by the application of an external electric field, making them suitable for applications in nonvolatile memory elements, capacitors, and sensors.

A key parameter for ferroelectric materials is the Curie temperature (Tc), the temperature above which the material loses its ferroelectric properties. A significant finding in the study of (R)-3-(fluoropyrrolidinium)MnCl3 is the substantial increase in its Curie temperature compared to its non-fluorinated counterpart, (pyrrolidinium)MnCl3. The introduction of the fluorine atom at the 3-position of the pyrrolidine ring results in a dramatic enhancement of the Curie temperature by 38 K, from 295 K to 333 K. nih.govacs.org This increase is attributed to the high electronegativity and polarizability of the fluorine atom, which can trigger significant changes in the physical and chemical properties of the material while causing minimal disruption to the crystal structure due to the similar steric parameters of fluorine and hydrogen atoms. nih.govacs.org

The switchable dielectric properties of these materials are a direct consequence of their ferroelectricity. Below the Curie temperature, the material exists in a ferroelectric phase with a permanent electric dipole, leading to a high dielectric constant. Above the Curie temperature, it transitions to a paraelectric phase, resulting in a change in its dielectric properties. This switchable behavior is crucial for the development of tunable electronic components.

| Property | Value | Significance |

|---|---|---|

| Curie Temperature (Tc) | 333 K | Represents the temperature of the ferroelectric to paraelectric phase transition, indicating operational range for ferroelectric applications. nih.govacs.org |

| Enhancement in Tc (compared to non-fluorinated analogue) | 38 K | Demonstrates the significant impact of fluorine substitution on improving the thermal stability of the ferroelectric phase. nih.govacs.org |

| Dielectric Behavior | Switchable | The dielectric constant changes at the phase transition, enabling applications in tunable electronic devices. |

Applications in Circular Polarized Luminescence Materials

The chirality inherent in this compound also positions it as a valuable precursor for materials with applications in chiroptical technologies, particularly those involving circularly polarized luminescence (CPL). CPL is the differential emission of left- and right-circularly polarized light from a chiral luminophore. This property is at the forefront of advancements in 3D displays, secure optical communications, and chiral sensing.

The introduction of chiral organic cations into the structure of hybrid organic-inorganic perovskites is a well-established strategy for inducing chiroptical properties, including CPL. researchgate.net While direct studies detailing the CPL properties of perovskites synthesized specifically from this compound are not yet prevalent in the literature, the foundational principles of chiral perovskite chemistry strongly suggest their potential in this area.

Manganese(II)-based halide hybrids are known to be promising CPL-active materials. For instance, one-dimensional manganese(II) hybrids incorporating chiral amino acid derivatives have been shown to exhibit strong red CPL with high luminescence dissymmetry factors (glum), a measure of the degree of circular polarization in the emitted light. nih.gov These materials demonstrate that the chirality of the organic component can be effectively transferred to the emissive inorganic framework. nih.gov

Given that (R)-3-fluoropyrrolidinium manganese trichloride (B1173362) possesses a chiral crystal structure, it is highly probable that it will exhibit CPL. The manganese(II) center in such a chiral environment is expected to produce spin-forbidden d-d transitions that can become CPL active. The fluorine substitution, which enhances the ferroelectric properties, may also influence the chiroptical response of the material.

The development of CPL materials based on chiral manganese halide perovskites is an active area of research. The primary goals are to achieve high photoluminescence quantum yields (PLQY) and large glum values. The modular nature of perovskite synthesis, which allows for the combination of various organic and inorganic components, makes the exploration of chiral precursors like this compound a promising avenue for discovering new and efficient CPL materials.

| Property | Typical Range/Value | Significance in CPL Applications |

|---|---|---|

| Emission Wavelength | Typically in the red region of the visible spectrum (~650 nm) | Determines the color of the emitted light, relevant for display and lighting applications. nih.gov |

| Photoluminescence Quantum Yield (PLQY) | Can be > 60% | Indicates the efficiency of the light emission process. Higher values are desirable for bright CPL sources. nih.gov |

| Luminescence Dissymmetry Factor (glum) | On the order of 10⁻³ to 10⁻² | Quantifies the degree of circular polarization of the emitted light. Higher absolute values indicate stronger CPL activity. nih.gov |

Recent Advances and Emerging Research Directions in N Cbz 3 R Fluoropyrrolidine Chemistry

Innovative Catalytic Systems for Asymmetric Fluorination

The introduction of fluorine into pyrrolidine (B122466) scaffolds has been a significant area of research due to the profound impact of fluorine on the conformational and biological properties of these molecules. nih.gov Recent advancements in catalytic systems have enabled more efficient and stereoselective access to these valuable compounds.

N-Heterocyclic Carbene (NHC) Catalysis for Fluoroalkylated Scaffolds

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations, including the synthesis of fluorinated and fluoroalkylated compounds. nih.gov Their ability to act as versatile catalysts allows for the construction of complex molecular architectures under mild conditions. In the context of fluoroalkylated scaffolds, NHCs have been instrumental in the development of novel asymmetric reactions.

One notable application is the NHC-catalyzed redox asymmetric hetero-Diels–Alder reaction of α-aroyloxyaldehydes with β-trifluoromethyl enones, which yields dihydropyranones containing a stereogenic trifluoromethyl group with high diastereoselectivity and enantioselectivity. acs.org While not directly targeting pyrrolidines, this methodology showcases the potential of NHC catalysis in constructing chiral fluorine-containing heterocycles. The principles of this catalytic approach could be adapted for the synthesis of fluoroalkylated pyrrolidines through the appropriate choice of starting materials.

Furthermore, NHC-catalyzed transformations have been developed to modularly synthesize novel fluorinated isoflavone derivatives. nih.gov This strategy highlights the ability of NHC organocatalysis to facilitate the incorporation of fluorinated groups into bioactive compounds, offering a promising avenue for the creation of new medicinal agents. nih.gov The mechanistic versatility of NHCs allows them to be employed in various reaction types, including radical fluoroalkylation, which further expands their utility in synthesizing diverse fluorinated molecules. researchgate.net

Recent research has also demonstrated the use of NHCs in the catalytic asymmetric synthesis of α-fluoro carboxylic acids through the hydration of α-halo enals. nih.gov This method provides a direct route to valuable chiral building blocks. The development of such fundamental transformations is crucial for the broader application of NHC catalysis in the synthesis of more complex fluorinated structures, including derivatives of N-CBZ-3(R)-fluoropyrrolidine.

Transition Metal Catalysis (e.g., Ni/Photoredox Dual Catalysis)

Transition metal catalysis has become an indispensable tool for the formation of carbon-fluorine bonds. nih.gov Among the various metals, nickel has gained significant attention due to its unique reactivity and ability to participate in a wide range of cross-coupling reactions. nih.gov The combination of nickel catalysis with photoredox catalysis, known as dual catalysis, has opened up new possibilities for asymmetric fluorination reactions. nih.govdntb.gov.ua

Dual nickel/photoredox catalysis enables the simultaneous formation of a C-C and a C-S bond across an alkene, leading to the synthesis of enantioenriched β-aryl and β-alkenyl sulfones with high stereocontrol. nih.gov This approach demonstrates the power of combining two distinct catalytic cycles to achieve transformations that are not possible with either catalyst alone. The reaction proceeds under mild conditions and exhibits a broad substrate scope, making it a valuable tool for the synthesis of complex molecules. nih.gov The underlying mechanism is believed to involve a Ni(0)/Ni(I)/Ni(III) pathway. nih.gov

While direct asymmetric fluorination of pyrrolidines using Ni/photoredox dual catalysis is still an emerging area, the principles have been successfully applied to other systems. For instance, the direct C-F bond formation using photoredox catalysis has been demonstrated, providing a new method for decarboxylative fluorination under mild, visible-light-mediated conditions. nih.gov The synergistic effect of combining transition metals with chiral fluorinated ligands can also significantly enhance both the reactivity and stereochemical outcome of asymmetric transformations. These advancements pave the way for the future development of highly selective methods for the synthesis of fluorinated pyrrolidines like this compound.

Computational Chemistry and Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the intricate details of reaction mechanisms and predicting the properties of molecules. In the context of this compound chemistry, DFT studies provide crucial insights into reaction pathways and the influence of fluorine on molecular conformation and reactivity.

Density Functional Theory (DFT) Studies of Reaction Pathways

DFT calculations are widely used to investigate the energetics of different reaction pathways, helping to elucidate the mechanism of complex transformations. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction pathway and identify the rate-determining step. This information is critical for optimizing reaction conditions and designing more efficient synthetic routes.

A quantum-chemical analysis of difluorinated pyrrolidines using DFT has revealed the significant impact of gauche and anomeric effects on the conformational stabilities of different stereo- and regioisomers. nih.gov Such studies are essential for understanding how the presence and position of fluorine atoms influence the three-dimensional structure of the pyrrolidine ring, which in turn affects its biological activity. nih.govnih.gov

DFT has also been employed to study the physicochemical and antioxidant properties of fluorinated flavones, demonstrating its utility in predicting the electronic and structural properties of fluorinated organic molecules. researchgate.net In the realm of catalysis, DFT studies have been instrumental in understanding the mechanism of a dual nickel/ferrocenyl-chalcone photoredox catalyst, providing insights that can guide the development of new and improved catalytic systems. dntb.gov.ua For the synthesis and reactions of this compound, DFT could be used to model the transition states of fluorination reactions, predict the stereochemical outcome, and understand the role of the catalyst in promoting the desired transformation.

High-Throughput Experimentation (HTE) in Reaction Discovery and Optimization

High-Throughput Experimentation (HTE) has revolutionized the process of reaction discovery and optimization by allowing for the rapid screening of a large number of experimental conditions in parallel. nih.gov This technique is particularly valuable in the field of fluorination chemistry, where the identification of optimal catalysts, reagents, and reaction parameters can be a time-consuming and resource-intensive process.

HTE workflows typically involve the use of microtiter plates and robotic liquid handlers to set up hundreds or even thousands of reactions simultaneously. nih.gov This parallel approach significantly accelerates the pace of research and allows for a more comprehensive exploration of the reaction space. nih.gov The data generated from HTE experiments can be used to identify lead conditions for further optimization or to build models that predict the outcome of a reaction under different conditions.

The application of HTE is not limited to reaction optimization. It is also a powerful tool for the discovery of new reactions and catalysts. nih.gov By screening large libraries of potential catalysts and reagents, researchers can identify novel combinations that lead to new and unexpected reactivity. In the context of this compound chemistry, HTE could be used to screen a variety of fluorinating agents, catalysts, and solvents to identify the optimal conditions for its synthesis. Furthermore, by coupling HTE with flow chemistry, it is possible to bridge the gap between initial high-throughput screening and larger-scale production, facilitating a more seamless transition from discovery to application.

Exploration of New Fluorinated Heterocyclic Scaffolds derived from Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govresearchgate.net The introduction of fluorine into this scaffold can lead to significant improvements in a compound's pharmacological properties, including metabolic stability, bioavailability, and binding affinity. nih.gov Consequently, there is considerable interest in the synthesis of new fluorinated heterocyclic scaffolds derived from pyrrolidines. ekb.egresearchgate.net

This compound serves as a valuable building block for the synthesis of more complex fluorinated heterocycles. nih.gov For example, it can be used to prepare fluorinated dipeptides, which are of interest as potential enzyme inhibitors. nih.gov The development of efficient synthetic routes to fluorinated pyrrolidine analogues is therefore of high importance for medicinal chemistry. wordpress.com

Recent research has focused on the synthesis of a variety of fluorinated nitrogen heterocycles with potential applications as new drug scaffolds. ekb.egresearchgate.net These efforts have led to the discovery of novel compounds with interesting biological activities. For instance, fluorinated pyrrolidine and piperidine derivatives have been identified as selective carbonic anhydrase II inhibitors. nih.gov Additionally, new fluorinated pyrrolidine and azetidine amides have shown promise as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes. nih.gov The continued exploration of new synthetic methodologies, such as the use of novel catalytic transformations to convert epoxides into fluorinated oxetanes, will undoubtedly lead to the discovery of even more diverse and valuable fluorinated heterocyclic scaffolds. sciencedaily.com

Future Prospects and Challenges in N Cbz 3 R Fluoropyrrolidine Research

Development of More Sustainable and Scalable Synthetic Methodologies

The advancement of N-CBZ-3(R)-FLUOROPYRROLIDINE from a laboratory-scale building block to a readily available component for large-scale pharmaceutical production hinges on the development of sustainable and scalable synthetic routes. Current methods often rely on specialized fluorinating agents and multi-step processes that may not be economically or environmentally viable on an industrial scale.

Future research is focused on several key areas to improve sustainability:

Catalytic Approaches : Moving away from stoichiometric fluorinating reagents towards catalytic methods can significantly reduce waste and cost. The development of reusable, heterogeneous catalysts, for instance, aligns with the principles of green chemistry. While zinc-based nanocrystals have been successfully used for other nitrogen heterocycles, similar innovations are needed for fluoropyrrolidines.

Atom Economy : Synthetic pathways are being re-evaluated to maximize the incorporation of atoms from reactants into the final product. Routes involving bromofluorination of alkenyl azides followed by cyclization have been shown to be efficient, with minimal side reactions, which is a step toward better atom economy. researchgate.net

Safer Reagents : Traditional fluorination chemistry often involves hazardous reagents like sulfur tetrafluoride. A significant advancement has been the development of crystalline, easier-to-handle aminodifluorosulfinium salts, such as XtalFluor-E. acs.org These reagents offer enhanced thermal stability and can be used for scalable synthesis, representing a move toward safer industrial processes. acs.org

Solvent Choice : A shift towards greener solvents, including water-driven procedures or solvent-free conditions, is a major goal for sustainable synthesis.

| Methodology | Advantages | Challenges for Scalability & Sustainability |

|---|---|---|

| Traditional Deoxofluorination (e.g., DAST) | Effective for converting alcohols to fluorides | Hazardous reagents, thermal instability, stoichiometric waste |

| Electrophilic Fluorination (e.g., NFSI) | Applicable to a wide range of substrates | Can require complex catalysts for stereocontrol, expensive reagents |

| Crystalline Reagents (e.g., XtalFluor-E) | Enhanced stability, easier handling, good for scalability | Still stoichiometric, requires careful optimization of conditions |

| Future Catalytic Methods | Reduced waste, potential for reagent recycling, lower cost | Catalyst development is challenging, requires more research |

Expansion of Applications in Novel Drug Targets and Disease Areas

The unique three-dimensional structure of the pyrrolidine (B122466) ring allows it to effectively explore pharmacological space, a desirable trait for interacting with complex biological targets. nih.govresearchgate.netnih.gov The addition of fluorine can enhance binding affinity and improve pharmacokinetic profiles, making this compound a promising scaffold for targeting novel disease pathways.

While the direct precursor, (R)-(-)-1-Cbz-3-aminopyrrolidine, is a known intermediate for cancer therapeutics and adenosine A1 receptor agonists, the fluorinated analogue opens doors to new possibilities. chemimpex.com The strategic placement of fluorine can alter the basicity of the nitrogen atom and the conformational preference of the ring, which can be exploited to achieve selectivity for specific receptor subtypes or enzyme isoforms that were previously difficult to target. beilstein-journals.org

Potential future applications include:

Neurological Disorders : The ability of small, fluorinated molecules to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) diseases. mdpi.com The pyrrolidine scaffold is already present in drugs for CNS conditions, and fluorination could lead to next-generation therapeutics with improved efficacy.

Metabolic Diseases : Fluorinated compounds have shown promise as inhibitors of enzymes like α-glucosidase, relevant in diabetes treatment. acs.org The this compound scaffold could be elaborated to create potent and selective inhibitors for various metabolic targets.

Infectious Diseases : There is a continuous need for new antibacterial and antiviral agents. Fluorine substitution is a proven strategy for enhancing the potency of antimicrobial drugs. mdpi.com

The trend in modern drug discovery is moving toward more complex, sp³-rich molecules like this compound, away from flat, aromatic compounds, to improve selectivity and reduce off-target effects. nih.gov

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. acs.orgmdpi.com For a scaffold like this compound, these computational tools offer immense potential for designing novel derivatives with optimized properties.

Key applications of AI in this context include:

Generative Models : AI algorithms, such as Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs), and Diffusion Models, can generate vast virtual libraries of novel molecules based on the fluoropyrrolidine core. arxiv.orgnih.gov These models "learn" the rules of chemical space and can propose structures that are chemically valid and synthesizable. nih.gov

Predictive Modeling : Once virtual libraries are generated, ML models can predict key properties for each molecule without the need for physical synthesis and testing. mdpi.com These properties include binding affinity to a specific target, absorption, distribution, metabolism, excretion, and toxicity (ADMET). mdpi.com This allows researchers to prioritize the most promising candidates for synthesis.

Reaction Prediction : AI tools are being developed to predict the outcomes of chemical reactions and even suggest optimal synthetic routes. acs.org This can help chemists overcome challenges in synthesizing complex fluorinated molecules and contribute to the development of more scalable pathways as discussed in section 6.1.

| Discovery Phase | AI/ML Application | Potential Impact on Fluoropyrrolidine Research |

|---|---|---|

| Hit Identification | Generative models for de novo design | Creation of novel, diverse libraries around the this compound core. |

| Lead Optimization | Predictive models for ADMET and activity | Rapidly screen virtual derivatives to improve potency and drug-like properties. |

| Synthesis Planning | Reaction prediction and retrosynthesis algorithms | Identify efficient and sustainable synthetic routes for promising candidates. |

Addressing Stereocontrol and Selectivity in Complex Fluorination Reactions

One of the most significant challenges in working with this compound and related compounds is achieving precise control over stereochemistry during the fluorination step. The position and orientation of the fluorine atom dramatically influence the molecule's biological activity. nih.gov

The primary challenges include:

Stereoselectivity : Introducing a fluorine atom into a chiral molecule requires methods that produce one stereoisomer in high excess over others. Research has shown that fluorination of (R)-N-Cbz-3-hydroxypyrrolidine with reagents like XtalFluor-E proceeds with an inversion of configuration, yielding the (S)-fluoropyrrolidine with high stereochemical integrity (98.0% ee). acs.org Achieving the desired (R) configuration from a readily available precursor with high selectivity remains a key synthetic hurdle.

Regioselectivity : In more complex pyrrolidine derivatives, chemists must control which position on the ring is fluorinated. The electronic and steric environment of each carbon atom influences the reaction's outcome.

Conformational Effects : The introduction of a highly electronegative fluorine atom significantly alters the stereoelectronic properties of the pyrrolidine ring. beilstein-journals.org This can lead to a preference for specific ring puckering conformations (e.g., pseudo-axial vs. pseudo-equatorial C-F bonds), which in turn affects how the molecule interacts with its biological target. beilstein-journals.orgresearchgate.net Understanding and predicting these conformational changes is crucial for rational drug design.

Future progress in this area will rely on the development of new asymmetric fluorination methods, including the use of chiral phase-transfer catalysts or transition-metal catalysts with chiral ligands that can precisely control the three-dimensional outcome of the reaction. mdpi.com Overcoming these challenges is essential for the efficient and reliable synthesis of enantiomerically pure fluorinated building blocks for the pharmaceutical industry. pharmtech.com

Q & A

Q. How should researchers address reproducibility challenges in fluoropyrrolidine-based studies?

- Methodological Answer : Adhere to USP-NF guidelines () for:

- Batch Documentation : Record reaction parameters (e.g., stirring rate, catalyst lot).

- Data Triangulation : Cross-validate results via HPLC, NMR, and X-ray crystallography.

- Ethical Rigor : Follow institutional policies (e.g., Aga Khan University’s framework) for data integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.